Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
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Description
The compound “Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C22H25F3N2O3S. It has an average mass of 454.506 Da .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Phosphine-Catalyzed Annulation
- Zhu, Lan, and Kwon (2003) demonstrated the use of Ethyl 2-methyl-2,3-butadienoate, a related compound, in [4 + 2] annulation with N-tosylimines, employing an organic phosphine catalyst. This process yields highly functionalized tetrahydropyridines, showcasing the compound's role in synthesizing intricate molecular structures (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrido[3,4-d]pyrimidine Analog
- The work by And and Mckee (1979) includes the synthesis of Ethyl 5-amino-2-methyIpyridine-4-carboxylate, another related compound. This compound plays a crucial role in synthesizing a pyrido[3,4-d]pyrimidine analog of pteroic acid, highlighting its significance in heterocyclic chemistry (And & Mckee, 1979).
Three-Component Spiro Heterocyclization
- Sal'nikova, Dmitriev, and Maslivets (2019) explored the reactivity of Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pynole-3-carboxylates, a related compound, with indan-1,3-dione and acyclic enamines. This research highlights the compound's potential in forming spiro heterocyclic structures (Sal’nikova, Dmitriev, & Maslivets, 2019).
Synthesis of Pyridine-Based Heterocycles
- El-Kashef et al. (2010) utilized Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material for synthesizing new pyridothienopyrimidine derivatives. This study indicates the compound's versatility in producing diverse heterocyclic structures (El-Kashef et al., 2010).
Synthesis of Tetrahydroquinoline Derivatives
- Bombarda et al. (1992) researched the synthesis of tetrahydroquinoline derivatives using Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a compound structurally related to our molecule of interest. This emphasizes its role in the synthesis of complex organic compounds (Bombarda, Erba, Gelmi, & Pocar, 1992).
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S/c1-6-30-19(29)15-14-11-20(2,3)27-21(4,5)16(14)31-18(15)26-17(28)12-8-7-9-13(10-12)22(23,24)25/h7-10,27H,6,11H2,1-5H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTDVMPQEULSCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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